6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (compound 1c) is a pyrazolopyrimidine derivative characterized by a hydroxyl group at position 7, an allyl group at position 6, a methyl group at position 5, and a phenyl ring at position 2. Its synthesis involves the reaction of 3-amino-4-phenylpyrazole (1a) with a β-keto ester (1b) in the presence of triethyloxonium hexafluorophosphate and triethoxysilane at 110°C for 2–12 hours, yielding the product without further purification .
Properties
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-3-7-13-11(2)18-15-14(10-17-19(15)16(13)20)12-8-5-4-6-9-12/h3-6,8-10,17H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFUAVWMXPFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-3-phenylpyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidin-7-ol derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 1c with key analogues:
Key Observations:
- Substituent Position and Yield : The allyl group in 1c contrasts with methyl or fluorophenyl groups in analogues like 7a . Substitutions at the aryl ring (e.g., isopropyl in 4g ) reduce yields due to steric hindrance, whereas electron-withdrawing groups (e.g., CF₃ in Pir-11-5c ) may influence reactivity .
Physicochemical and Spectroscopic Properties
- Tautomerism : The 7-OH group in 1c can tautomerize to the keto form (7-one), as observed in 5g (δ 12.44 ppm for OH vs. disappearance in keto form) .
- NMR Shifts : The hydroxyl proton in 7a appears at δ 11.65 ppm, while 4g shows a downfield shift (δ 12.44 ppm), reflecting differences in hydrogen bonding .
Functionalization Potential
- Allyl Group Reactivity : The allyl substituent in 1c allows for propargylation (via propargyl bromide) to form triazole-linked glycohybrids, a pathway less feasible in methyl- or phenyl-substituted analogues .
- Morpholine Substitution : In contrast to 1c , compound 5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine () replaces the hydroxyl group with a morpholine ring, enhancing solubility and pharmacokinetic properties .
Biological Activity
6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and therapeutic potential. This compound features a unique structure that includes an allyl group, a methyl group, and a phenyl group, contributing to its interaction with various biological targets.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly Pim-1 and Flt-3, which are involved in cell growth and survival pathways. This inhibition is crucial for its anticancer properties .
- Receptor Modulation : It may also bind to cellular receptors, altering signal transduction pathways that are critical in disease progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example:
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Pim-1 | < 1 | Strong inhibition |
| This compound | Flt-3 | < 2 | Moderate inhibition |
These results suggest that the compound may serve as a lead candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses moderate to strong effects against various bacterial strains. The following table summarizes some of these findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate potential applications in treating infections caused by resistant strains.
Case Studies
Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. For instance:
- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound significantly reduced colony formation in cancer cells at concentrations as low as 0.5 µM .
- Selectivity Profile : The selectivity of this compound against various kinases was assessed using a panel of 119 oncogenic kinases. It showed high selectivity for Pim-1 with over 98% inhibition at 1 µM concentration while maintaining a favorable safety profile against other kinases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol?
- Methodological Answer : The compound can be synthesized via cyclization of 5-amino-3-phenylpyrazole derivatives with carbonyl-containing precursors. For example, a protic solvent (e.g., ethanol) is critical for stabilizing intermediates during condensation reactions . Key steps include refluxing precursors in ethanol followed by purification via silica gel chromatography (petroleum ether/ethyl acetate, 8:2 v/v) . Allyl group introduction may require Claisen rearrangement under thermal conditions (e.g., benzene solvent, 60–80°C) to avoid side reactions .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : The hydroxyl proton (OH) appears as a singlet at ~12.44 ppm in DMSO-d6, while allyl protons show splitting patterns between δ 5.0–6.0 ppm . Aromatic protons (phenyl group) resonate at δ 7.2–7.8 ppm.
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 320.15) .
Q. How to confirm purity post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Melting Point Analysis : Compare experimental values (e.g., 118–120°C) with literature data .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N values .
Advanced Research Questions
Q. How to resolve contradictions in NMR data across studies?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example:
- Solvent Polarity : DMSO-d6 stabilizes OH protons, while CDCl3 may cause broadening due to hydrogen bonding .
- Dynamic Effects : Allyl group rotation can split signals; use variable-temperature NMR to confirm conformational stability .
- Impurity Identification : Compare HPLC traces with synthetic intermediates (e.g., unreacted 5-amino precursors) .
Q. What computational methods aid in structural analysis and refinement?
- Methodological Answer :
- Single-Crystal XRD : Use SHELXL for refinement. Key parameters:
- R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 .
- Hydrogen Bonding : Analyze C–H···O/N interactions (e.g., dimer formation via C12–H12···O1, distance ~2.8 Å) .
- DFT Calculations : Optimize geometry with B3LYP/6-31G(d) to predict NMR shifts (RMSD < 0.3 ppm vs. experimental) .
Q. What mechanisms govern allyl group rearrangements in pyrazolo-pyrimidines?
- Methodological Answer : Thermal Claisen rearrangements dominate:
- Out-of-Ring Migration : Allyl groups migrate to active methyl positions (e.g., 7-allyloxy → 5-butenyl derivatives at 66% yield) .
- Stereochemical Control : Monitor reaction progress via TLC (hexane/ethyl acetate, 1:1) and isolate intermediates using flash chromatography .
Q. How to design bioactivity assays for anticancer potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays (IC₅₀ determination) against HeLa or MCF-7 cell lines. Compare with trifluoromethyl analogs (e.g., 18–25 μM activity) .
- Enzyme Inhibition : Screen against COX-2 or HMG-CoA reductase via fluorescence-based assays (λₑₓ 280 nm, λₑₘ 340 nm) .
- SAR Studies : Modify allyl or phenyl groups to assess potency changes (e.g., logP adjustments via methyl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
